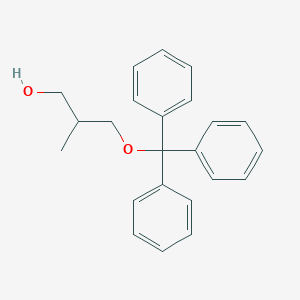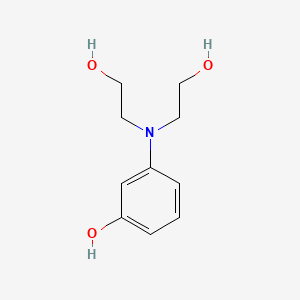
3-Bis(2-hydroxyethyl)aminophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bis(2-hydroxyethyl)aminophenol is an organic compound with the molecular formula C10H15NO3. It is a derivative of aminophenol, where the amino group is substituted with two hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bis(2-hydroxyethyl)aminophenol typically involves the reaction of 3-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-Aminophenol+2Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through various techniques, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Bis(2-hydroxyethyl)aminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3-Bis(2-hydroxyethyl)aminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bis(2-hydroxyethyl)aminophenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenol: The parent compound, which lacks the hydroxyethyl groups.
2-Aminophenol: An isomer with the amino group in a different position.
4-Aminophenol: Another isomer with the amino group in the para position.
Uniqueness
3-Bis(2-hydroxyethyl)aminophenol is unique due to the presence of two hydroxyethyl groups, which enhance its solubility and reactivity compared to its parent compound and isomers. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-6-4-11(5-7-13)9-2-1-3-10(14)8-9/h1-3,8,12-14H,4-7H2 |
Clave InChI |
ZLRPBSMTWNNQBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


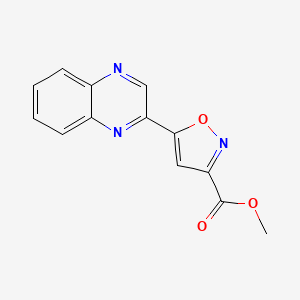
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
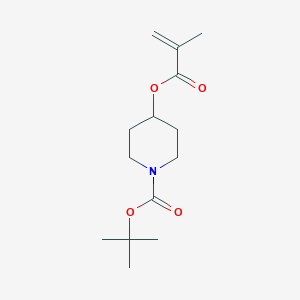

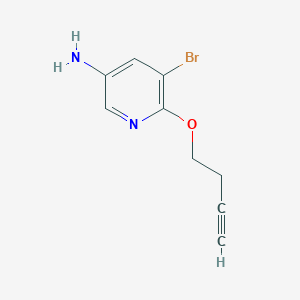
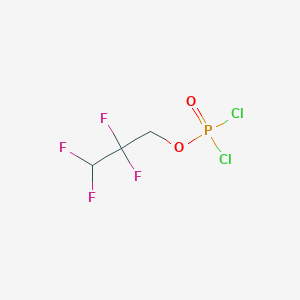
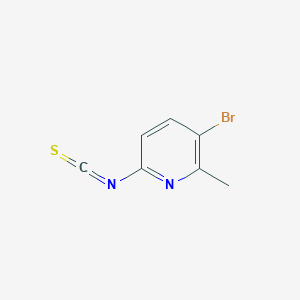

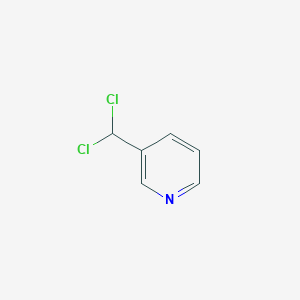
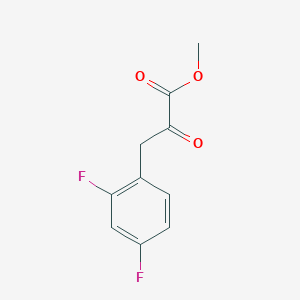
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)


